molecular formula C8H12O3 B12063616 Ethyl E-(dihydrofuran-2-ylidene)acetate

Ethyl E-(dihydrofuran-2-ylidene)acetate

Cat. No.: B12063616
M. Wt: 156.18 g/mol
InChI Key: FWALKMNFOWCSQI-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl E-(dihydrofuran-2-ylidene)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,3-dihydrofuran in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl E-(dihydrofuran-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl E-(dihydrofuran-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active dihydrofuran moiety, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a dihydrofuran ring and an ester functional group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Ethyl E-(dihydrofuran-2-ylidene)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a dihydrofuran ring and an ester functional group. Its molecular formula is C10_{10}H12_{12}O3_3, with a molecular weight of approximately 180.2 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. The ester group can undergo hydrolysis, releasing the active dihydrofuran moiety, which may engage in biochemical reactions critical for various cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have shown that derivatives of dihydrofuran compounds can inhibit viral replication. For instance, modifications to similar scaffolds have resulted in compounds with low micromolar EC50_{50} values against norovirus, suggesting potential antiviral properties for this compound as well .
  • Anticancer Potential : Preliminary investigations into related compounds indicate cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Study 1: Antiviral Activity Assessment

In a study evaluating the antiviral properties of dihydrofuran derivatives, this compound was tested for its ability to inhibit murine norovirus (MNV) replication. The compound demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potential as an antiviral agent .

Case Study 2: Anticancer Activity

A series of derivatives based on the dihydrofuran structure were synthesized and tested for their cytotoxic effects on colon cancer cell lines. This compound showed promising results, inducing apoptosis and cell cycle arrest in treated cells, with IC50_{50} values indicating effective cytotoxicity .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodConcentration TestedObserved Effect
AntiviralCell-based assay10 µM40% inhibition of MNV
AnticancerCytotoxicity assayVariesInduced apoptosis; IC50_{50}

Table 2: Related Compounds and Their Activities

Compound NameMolecular FormulaKey Activity
Ethyl 5-(dihydrofuran-2-ylidene)acetateC10_{10}H12_{12}O3_3Antiviral
Methyl 2-(dihydrofuran-3(2H)-ylidene)acetateC9_{9}H10_{10}O3_3Cytotoxic
Ethyl 4-methyl-dihydrofuran-3(2H)-oneC11_{11}H14_{14}OAnticancer

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (2E)-2-(oxolan-2-ylidene)acetate

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-7-4-3-5-11-7/h6H,2-5H2,1H3/b7-6+

InChI Key

FWALKMNFOWCSQI-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCCO1

Canonical SMILES

CCOC(=O)C=C1CCCO1

Origin of Product

United States

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